2,6-Diamino-5-ethylpyrimidin-4(3h)-one
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Overview
Description
2,6-Diamino-5-ethylpyrimidin-4(3H)-one is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids. This particular compound is characterized by the presence of two amino groups at positions 2 and 6, an ethyl group at position 5, and a keto group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diamino-5-ethylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with guanidine in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity. Common solvents include ethanol or methanol, and the reactions are typically carried out at elevated temperatures to accelerate the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2,6-diamino-5-ethylpyrimidin-4-ol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitric acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: 2,6-Diamino-5-ethylpyrimidin-4-ol.
Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.
Scientific Research Applications
2,6-Diamino-5-ethylpyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It is used in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism by which 2,6-Diamino-5-ethylpyrimidin-4(3H)-one exerts its effects is primarily through its interaction with biological macromolecules. The amino and keto groups allow it to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The ethyl group may enhance its lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
2,6-Diaminopyrimidin-4(3H)-one: Lacks the ethyl group, which may affect its biological activity and solubility.
5-Ethyl-2,4,6-triaminopyrimidine: Contains an additional amino group, which could lead to different reactivity and applications.
Uniqueness: 2,6-Diamino-5-ethylpyrimidin-4(3H)-one is unique due to the presence of both amino and ethyl groups, which confer distinct chemical and biological properties. Its specific substitution pattern allows for targeted interactions in various applications, making it a valuable compound in research and industry.
Properties
CAS No. |
3977-25-1 |
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Molecular Formula |
C6H10N4O |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2,4-diamino-5-ethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H10N4O/c1-2-3-4(7)9-6(8)10-5(3)11/h2H2,1H3,(H5,7,8,9,10,11) |
InChI Key |
LQFQKQQSSBLHHA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N)N |
Origin of Product |
United States |
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